(R)-3-Amino-4,4,4-trifluorobutanoic acid

描述

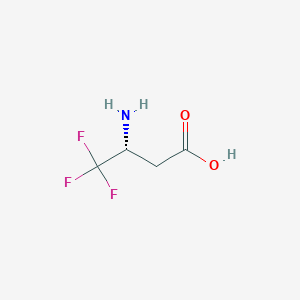

®-3-Amino-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4,4,4-trifluorobutanoic acid typically involves the introduction of the trifluoromethyl group into a butanoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butanoic acid, reacts with a trifluoromethylating agent under controlled conditions. The reaction is often catalyzed by a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of ®-3-Amino-4,4,4-trifluorobutanoic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process.

化学反应分析

Types of Reactions: ®-3-Amino-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

科学研究应用

Synthetic Routes

Several synthetic methods have been developed to produce (R)-3-Amino-4,4,4-trifluorobutanoic acid:

- Asymmetric Mannich Reaction : This method utilizes chiral auxiliaries to achieve high diastereoselectivity in synthesizing both enantiomers of TFBA .

- Enantioselective Biomimetic Transamination : This approach employs starting materials like isopropyl 4,4,4-trifluoro-3-oxo-butanoate for the synthesis of TFBA .

Chemistry

This compound serves as a crucial building block in organic synthesis. It is used to create complex organic molecules due to its ability to participate in various chemical reactions such as oxidation and substitution reactions .

Biology

The compound has been studied for its potential as a bioisostere of leucine in protein engineering. Its structural similarity to natural amino acids allows it to interact with biological systems effectively . Research indicates that TFBA may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Medicine

In medicinal chemistry, this compound is investigated for drug design and development. Its unique structure enhances metabolic stability and biological activity, making it a candidate for developing new therapeutics targeting specific enzymes and receptors involved in various diseases .

Industrial Applications

The compound is also utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties and stability under various conditions. Its application in large-scale synthesis processes has been explored to meet industrial demands efficiently .

Case Studies

Several studies highlight the effectiveness of this compound in different applications:

- Neurotransmitter Modulation : Research has shown that TFBA can modulate neurotransmitter systems, indicating its potential use in treating conditions like depression or anxiety disorders.

- Synthesis of Peptidomimetics : The compound's ability to mimic natural amino acids allows it to be incorporated into peptidomimetics designed for enhanced biological activity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity |

| Biology | Bioisostere of leucine | Enhanced interaction with biological systems |

| Medicine | Drug design candidate | Increased metabolic stability and activity |

| Industry | Production of agrochemicals/pharmaceuticals | Efficient large-scale synthesis |

作用机制

The mechanism by which ®-3-Amino-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways.

相似化合物的比较

- ®-3-Amino-4,4,4-trifluorobutyric acid

- ®-3-Amino-4,4,4-trifluoropentanoic acid

- ®-3-Amino-4,4,4-trifluoropropanoic acid

Comparison: ®-3-Amino-4,4,4-trifluorobutanoic acid is unique due to its specific chain length and the position of the trifluoromethyl group. This structural uniqueness imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The presence of the trifluoromethyl group also enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

生物活性

(R)-3-Amino-4,4,4-trifluorobutanoic acid is a fluorinated amino acid with the molecular formula . The compound is characterized by the presence of three fluorine atoms on the fourth carbon of the butanoic acid backbone, which significantly enhances its biological activity and stability. This unique trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound primarily involves its interactions with specific molecular targets. The trifluoromethyl group increases the compound's ability to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, particularly those involved in neurotransmitter systems.

- Protein Modification : Its structural similarity to natural amino acids allows it to participate in protein synthesis and modification processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Neurotransmitter Systems : Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Enzyme Interaction Studies : Specific studies have focused on its interactions with proteases and other enzymes, revealing its potential as a therapeutic agent .

- Peptide Stability : The incorporation of this amino acid into peptides has been shown to enhance their stability in vivo due to the steric hindrance created by the trifluoromethyl group .

Case Studies

Several case studies illustrate the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited certain serine proteases with IC50 values comparable to established inhibitors. This suggests its potential utility in drug development targeting protease-related diseases.

- Neuroprotective Effects : Another investigation explored its effects on neuronal cell lines, showing that it could protect against oxidative stress-induced apoptosis, indicating a neuroprotective role.

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | Non-fluorinated amino acid | Lacks fluorine; studied for neuroprotective effects. |

| (S)-3-Amino-4-fluorobutanoic acid | Monofluorinated variant | Only one fluorine; different biological activity profile. |

| (R)-2-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl-substituted | Similar trifluoromethyl group; used in peptide synthesis. |

This table highlights how the trifluoromethyl group at the fourth carbon position significantly alters the physicochemical properties of this compound compared to its analogs.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (R)-3-amino-4,4,4-trifluorobutanoic acid?

The enantioselective synthesis of this compound is achieved via two primary methods:

- Organocatalytic asymmetric synthesis : Using organic bases (e.g., quinidine derivatives) to catalyze the stereodivergent addition of trifluoromethyl groups to α,β-unsaturated esters. This method achieves enantiomeric excess (e.e.) ≥99% .

- Biomimetic transamination : Reaction of 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide with chiral amines, followed by acid hydrolysis. This approach leverages kinetic resolution to favor the (R)-enantiomer . Both methods require chiral HPLC or polarimetry ([α]D = +13.5° to +17.5° for the (R)-enantiomer) for purity verification .

Q. How can researchers verify enantiomeric purity and configurational stability of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Typical e.e. values ≥99% are reported for pure (R)-forms .

- 19F NMR : Monitor fluorine environments to detect diastereomeric impurities or racemization. For example, trifluoromethyl groups exhibit distinct splitting patterns in asymmetric environments .

- Specific rotation : Confirm [α]D values align with literature standards (e.g., +15.1° for (R)-4,4,4-trifluoro-3-hydroxybutanoic acid derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during large-scale synthesis?

Discrepancies in stereoselectivity often arise from:

- Solvent polarity effects : Polar solvents (e.g., EtOH) stabilize transition states differently than nonpolar solvents (e.g., CHCl3), altering enantiomer ratios. Optimize solvent systems using kinetic studies .

- Catalyst loading : Overloading organocatalysts (>10 mol%) can lead to non-linear effects, reducing e.e. Titrate catalyst amounts to balance cost and efficiency .

- Racemization during workup : Acidic or basic conditions during ester hydrolysis may racemize the product. Use mild saponification (e.g., LiOH in THF/H2O) to preserve chirality .

Q. How can researchers improve the configurational stability of this compound in aqueous solutions?

- Protecting group strategies : Boc-protection (tert-butoxycarbonyl) of the amine group enhances stability against racemization in aqueous media. Deprotection with TFA (trifluoroacetic acid) is reversible and preserves stereochemistry .

- pH control : Maintain solutions at pH 6–8 to minimize acid/base-induced epimerization. Buffered systems (e.g., phosphate) are recommended for biological assays .

Q. What analytical challenges arise in quantifying trace impurities in fluorinated amino acids?

- 19F NMR sensitivity : Low-abundance impurities (e.g., diastereomers or trifluoroacetate byproducts) may overlap with main signals. Use gradient-shifted 19F NMR or LC-MS with fluorine-specific detection .

- Chiral column limitations : Commercial columns may fail to resolve structurally similar fluorinated analogs. Customize mobile phases (e.g., adding 0.1% TFA) to enhance resolution .

Q. Methodological Guidance

Q. What are the trade-offs between enzymatic and chemical resolution methods for isolating the (R)-enantiomer?

- Enzymatic resolution (e.g., lipases) : High stereoselectivity but limited scalability due to enzyme cost and slow reaction rates. Suitable for small-scale (<10 g) syntheses .

- Chemical resolution (e.g., l-phenylethylamine) : Scalable but requires stoichiometric chiral auxiliaries, increasing waste. Recrystallization in ethanol/water mixtures improves yield (up to 86% for (R)-isomers) .

Q. How to design experiments to study the metabolic stability of fluorinated amino acids in vitro?

- Radiolabeled tracers : Incorporate 14C or 3H labels at the β-carbon to track degradation pathways in hepatocyte assays.

- Fluorine-specific probes : Use 19F MRI or fluorescence spectroscopy to monitor real-time metabolism in cell cultures .

Q. Data Contradiction Analysis

Q. Why do reported specific rotation values vary across studies for this compound derivatives?

Variations arise from:

属性

IUPAC Name |

(3R)-3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。